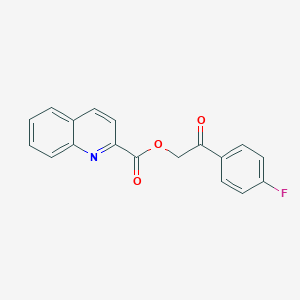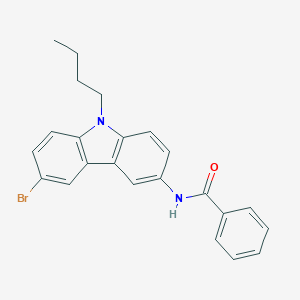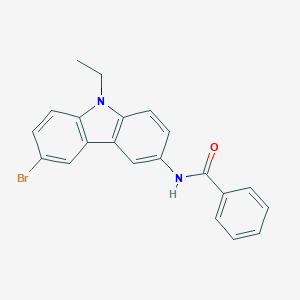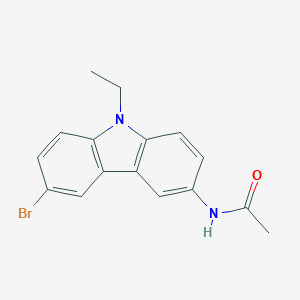
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate (FQ) is a synthetic compound that belongs to the quinoline family. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biological research, and material science.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and microbial growth. 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. It has also been found to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to inhibit the formation of biofilms, which are communities of bacteria that can cause infections and are resistant to antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has also been found to have low toxicity, making it a safe option for in vitro and in vivo studies. However, 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in aqueous solutions. Additionally, 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has not been extensively studied in animal models, so its efficacy and safety in vivo are not well understood.
Direcciones Futuras
There are several future directions for research on 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate. One possible direction is to study its potential as an anti-cancer agent in animal models. Another potential direction is to investigate its efficacy against other types of bacteria and fungi. Additionally, 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate could be studied for its potential as a material for organic electronics due to its unique chemical structure. Finally, more research is needed to understand the mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate and its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate is a synthetic compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been studied for its anti-inflammatory, anti-tumor, and antimicrobial properties. 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate works by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and microbial growth. It has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, more research is needed to understand its mechanism of action and potential as a therapeutic agent.
Métodos De Síntesis
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate can be synthesized through a multi-step process, starting with the condensation of 4-fluoroaniline with ethyl acetoacetate to form 2-(4-fluorophenyl)-2-oxoethyl acetate. This intermediate is then reacted with 2-chloroquinoline-3-carboxylic acid in the presence of a base to obtain 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate. The purity of 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate can be improved through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and antimicrobial properties. 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
Nombre del producto |
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate |
|---|---|
Fórmula molecular |
C18H12FNO3 |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
[2-(4-fluorophenyl)-2-oxoethyl] quinoline-2-carboxylate |
InChI |
InChI=1S/C18H12FNO3/c19-14-8-5-13(6-9-14)17(21)11-23-18(22)16-10-7-12-3-1-2-4-15(12)20-16/h1-10H,11H2 |
Clave InChI |
UATMJUKOTYPPEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC=C(C=C3)F |
Solubilidad |
16.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)




![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)
![2-[3-(3,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278983.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![3-[3-(3-Bromophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278988.png)
![3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B278990.png)
![3-[3-(2,3-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278991.png)